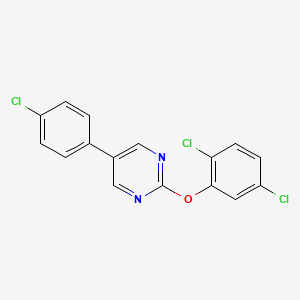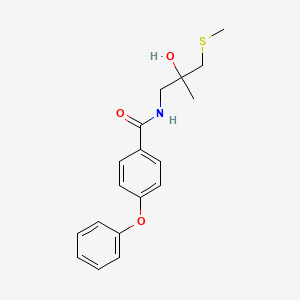
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. This compound has gained significant attention in the scientific community due to its potential applications in various research areas.
科学的研究の応用
Environmental Detection and Effects
Presence in Human and Environmental Samples : Parabens, chemically related to N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide, have been widely detected in human milk samples, indicating exposure from consumer products. A study developed a sensitive method to measure concentrations of parabens and other environmental phenols in human milk, showing that these compounds are prevalent in such biological matrices (Ye et al., 2008). This highlights the importance of monitoring human exposure to these compounds.
Fate in Aquatic Environments : Research on parabens' occurrence, fate, and behavior in aquatic environments reveals their persistent low-level presence in wastewater effluents and surface waters. Despite being considered biodegradable, their ubiquity is attributed to the continuous input from consumer product usage. The study emphasizes the need for further research on the toxicity of chlorinated paraben by-products found in water bodies (Haman et al., 2015).
Biological Implications and Activities
Antimicrobial Properties : Phenolic compounds, including parabens, have been used for over a century as antiseptics to control microbial growth. Their application has expanded to food preservation, reflecting their broad-spectrum antimicrobial efficacy against various bacteria, fungi, and viruses. This review discusses their mechanism of action and spectrum of antimicrobial activity, providing a comprehensive understanding of their use in food safety and preservation (Davidson & Brandén, 1981).
Metabolic Processing and Stability : Studies on the metabolic conversion of N,N-dimethylbenzamides shed light on the formation of N-hydroxymethyl derivatives, including compounds structurally similar to N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide. These findings contribute to our understanding of the metabolic pathways and stability of such compounds, which is crucial for assessing their safety and environmental impact (Ross et al., 1983).
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-18(21,13-23-2)12-19-17(20)14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPPQFQQMCCTAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)(CSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)
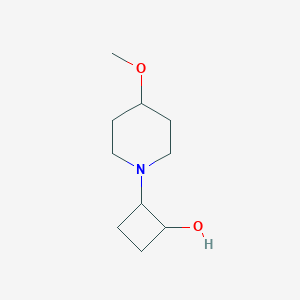
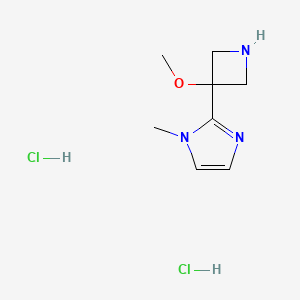


![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2369025.png)



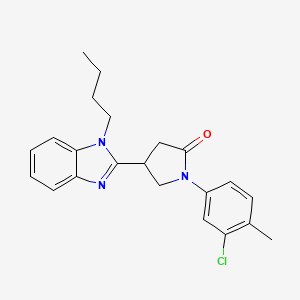

![5-Methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2369035.png)
